Isodecyl diphenyl phosphate synthesis and purification methods
Isodecyl diphenyl phosphate synthesis and purification methods
An in-depth technical guide on the synthesis and purification of Isodecyl Diphenyl Phosphate (B84403) (IDDP) is provided for researchers, scientists, and drug development professionals. This document details the core manufacturing processes, experimental protocols, and purification methodologies.
Introduction to Isodecyl Diphenyl Phosphate (IDDP)
Isodecyl Diphenyl Phosphate (IDDP), with CAS number 29761-21-5, is an organophosphate ester primarily utilized as a flame retardant and plasticizer.[1][2][3] It is a viscous, clear, colorless to pale yellow liquid known for its high thermal stability and low volatility.[1][3][4] These properties make it a valuable component in various industrial applications, including the manufacturing of PVC, rubber, coatings, adhesives, and sealants, where it enhances fire resistance, flexibility, and durability.[1] Commercial grades of IDDP may contain related phosphate esters such as triphenyl phosphate (TPP) and diisodecyl phenyl phosphate as impurities.[5][6]
Synthesis of Isodecyl Diphenyl Phosphate
The predominant commercial synthesis route for IDDP involves the reaction of phosphoryl chloride (POCl₃) with phenol (B47542) and isodecyl alcohol.[7] This process is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and results in the formation of IDDP and hydrogen chloride (HCl) as a byproduct.[7]
The overall reaction can be summarized as: POCl₃ + 2 C₆H₅OH + C₁₀H₂₁OH → (C₆H₅O)₂(C₁₀H₂₁O)PO + 3 HCl
This is generally conducted as a two-step process within a single pot, where the more reactive phenol first reacts with POCl₃ to form diphenyl phosphoryl chloride ((C₆H₅O)₂POCl), which then subsequently reacts with isodecyl alcohol.[7][8]
Quantitative Synthesis Data
The following table summarizes the material balance for a typical industrial production batch yielding one ton of isodecyl diphenyl phosphate, achieving an 88% yield.[7]
| Component | Role | Mass Required (per ton of IDDP) |
| Isodecyl Alcohol | Reactant | 921 lbs |
| Phenol | Reactant | 1,095 lbs |
| Phosphoryl Chloride | Reactant | 892 lbs |
| Aluminum Chloride | Catalyst | 20 lbs |
| Isodecyl Diphenyl Phosphate | Product | 1 ton (2000 lbs) |
| Hydrogen Chloride (HCl) | Byproduct | 560 lbs |
| Sludge | Waste | 368 lbs |
Experimental Protocol: Synthesis
The following is a representative protocol for the synthesis of IDDP based on common industrial practices.[7][9]
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Charging the Reactor: A clean, dry, glass-lined reactor equipped with a stirrer, condenser, and scrubber system for HCl is charged with phenol and a Lewis acid catalyst like aluminum chloride.
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First Esterification (Formation of Diphenyl Phosphoryl Chloride): Phosphoryl chloride is added slowly to the reactor while maintaining the temperature. The reaction is exothermic. Phenol reacts with phosphoryl chloride to form the diphenyl phosphoryl chloride intermediate.
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Second Esterification (Formation of IDDP): Isodecyl alcohol is then added to the reaction mixture. The temperature is raised to complete the reaction, typically ranging from 120°C to 190°C.[9][10] The reaction progress can be monitored by measuring the evolution of HCl gas.
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Completion: The reaction is considered complete when the evolution of HCl ceases. The crude product at this stage contains the desired isodecyl diphenyl phosphate, along with unreacted starting materials, catalyst residues, and dissolved HCl.
Synthesis Workflow Diagram
Caption: Synthesis workflow for Isodecyl Diphenyl Phosphate. Max Width: 760px.
Purification of Isodecyl Diphenyl Phosphate
Purification of the crude product is critical to remove acidic impurities, catalyst residues, and unreacted materials, which can be detrimental to the final product's stability and performance.[9] The standard industrial purification process involves neutralization, steam stripping, washing, and vacuum distillation.[9]
Experimental Protocol: Purification
The following protocol outlines the key steps for purifying crude isodecyl diphenyl phosphate.[9]
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Steam Stripping/Blowing: The crude reaction mixture is heated to between 120°C and 190°C. Steam is then blown or sparged through the hot liquid. This step facilitates the hydrolysis and removal of residual acid chlorides and other acid-producing impurities, converting them into more easily removable compounds.[9]
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Washing: After cooling, the product is washed sequentially.
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An initial wash with water can be performed.
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This is followed by a wash with a dilute alkaline solution (e.g., sodium carbonate or sodium hydroxide (B78521) solution) to neutralize any remaining HCl and acidic phosphate species.
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Finally, several washes with water are conducted until the aqueous layer is neutral (pH 7). The organic and aqueous layers can be separated using a separatory funnel in a lab setting or a decanter in an industrial one.
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Drying: The washed organic layer is dried to remove residual water. This can be achieved by heating under a vacuum.
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Vacuum Distillation: The dried, crude product is subjected to fractional distillation under a high vacuum. This step separates the pure isodecyl diphenyl phosphate from less volatile impurities (like catalyst residues and sludge) and more volatile components (like any remaining phenol or triphenyl phosphate).[9] The final product is collected as a clear, colorless liquid.[3][4]
Purification Workflow Diagram
Caption: Purification workflow for Isodecyl Diphenyl Phosphate. Max Width: 760px.
References
- 1. Isodecyl Diphenyl Phosphate Manufacturer & Suppliers |ELRASA-IDDPP - Elchemy [elchemy.com]
- 2. Isodecyl Diphenyl Phosphate | CymitQuimica [cymitquimica.com]
- 3. ISODECYL DIPHENYL PHOSPHATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Isodecyl diphenyl phosphate | C22H31O4P | CID 34697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Process for the manufacture of mixed phosphoric acid ester compositions and plasticised polymers containing them - Patent 0025720 [data.epo.org]
- 9. US2358133A - Preparation of triaryl phosphates - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
